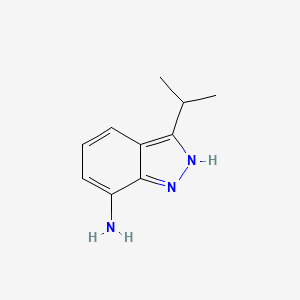
N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenethoxybenzyl and pyridin-4-ylmethyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to stringent safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide include other sulfonamide derivatives and benzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C28H27FN2O4S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H27FN2O4S/c1-34-26-9-11-28(12-10-26)36(32,33)31(20-23-13-16-30-17-14-23)21-24-3-2-4-27(19-24)35-18-15-22-5-7-25(29)8-6-22/h2-14,16-17,19H,15,18,20-21H2,1H3 |
InChI Key |
URZKUBMTPIOQCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=NC=C2)CC3=CC(=CC=C3)OCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




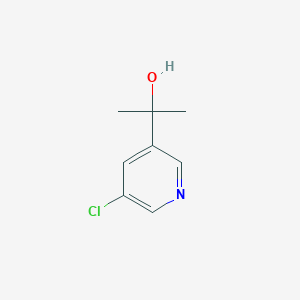
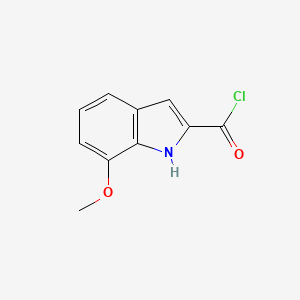

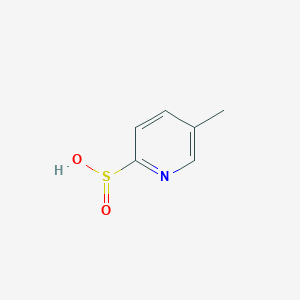

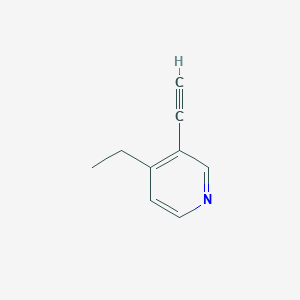
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)



